N-Demethyldiltiazem

Overview

Description

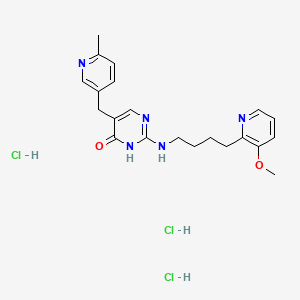

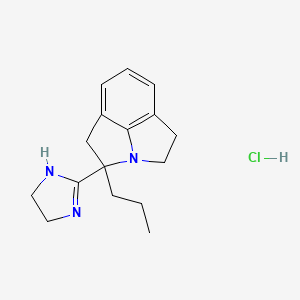

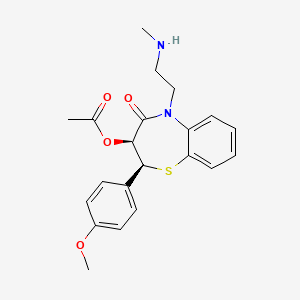

N-Desmethyl Diltiazem Hydrochloride, also known as Dilitiazem EP Impurity D, is a metabolite of Diltiazem . Diltiazem is an antianginal and an antihypertensive pharmaceutical that regulates calcium release from intracellular stores in neutrophils .

Synthesis Analysis

A study has developed a liquid chromatography coupled with mass spectrometry (LCMS/MS) method for quantification of Diltiazem and its metabolites, including N-desmethyl Diltiazem . The chromatography was developed using Luna 5 μ, C18, 100×4.60 mm column having a mobile phase of Acetonitrile: 0.1% formic acid (85:15 % v/v) .Molecular Structure Analysis

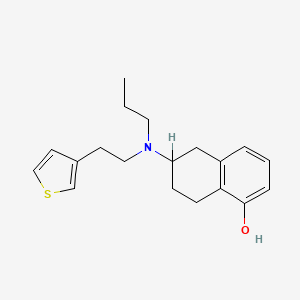

N-Demethyldiltiazem has a molecular formula of C21H24N2O4S . Its average mass is 400.491 Da and its monoisotopic mass is 400.145691 Da .Chemical Reactions Analysis

The % mean recoveries for Diltiazem, N-desmethyl Diltiazem, desacetyl Diltiazem were determined by measuring the area ratios of the extracted plasma quality control samples against un-extracted quality control samples at HQC, MQC and LQC levels .Physical And Chemical Properties Analysis

N-Demethyldiltiazem has a density of 1.3±0.1 g/cm3 . Its boiling point is 605.4±55.0 °C at 760 mmHg and its vapour pressure is 0.0±1.7 mmHg at 25°C . The molar refractivity of N-Demethyldiltiazem is 110.3±0.4 cm3 .Scientific Research Applications

Pharmacokinetics and Drug Metabolism

N-Demethyldiltiazem is an active metabolite of diltiazem, a calcium-channel blocker used to treat hypertension and angina. It is formed by cytochrome P450 enzymes CYP3A4, CYP3A5, and CYP3A7 . Understanding its pharmacokinetics is crucial for drug development and therapeutic drug monitoring. The metabolite’s interaction with these enzymes can influence the efficacy and safety of the parent drug, making it a significant area of study in clinical pharmacology .

Toxicology

In toxicology, N-Demethyldiltiazem is studied for its potential effects on human health. As a metabolite of a widely used cardiovascular drug, its toxicity profile needs to be well-understood. Research in this area focuses on its presence in freshwater systems and its impact on environmental health .

Clinical Pharmacology

N-Demethyldiltiazem’s role in clinical pharmacology involves its contribution to the therapeutic effects of diltiazem. Studies have shown that it possesses coronary vasodilation activity, which is significant for patients with cardiovascular conditions .

Biochemical Research

In biochemistry, the study of N-Demethyldiltiazem involves its formation, degradation, and interaction with other biochemical compounds. Research has been conducted on how other substances, like hesperidin, can affect the pharmacokinetics of diltiazem and its metabolites, which includes N-Demethyldiltiazem .

Analytical Chemistry

The development of sensitive and selective analytical methods for the quantification of N-Demethyldiltiazem in biological matrices is vital for both therapeutic drug monitoring and pharmacokinetic studies. Liquid chromatography coupled with mass spectrometry (LCMS/MS) is a common technique used for this purpose .

Mechanism of Action

Target of Action

N-Demethyldiltiazem, also known as N-Desmethyldiltiazem, is an active metabolite of the calcium channel inhibitor diltiazem . Its primary targets are the calcium channels in cardiac and vascular smooth muscle cells . These channels play a crucial role in regulating the contraction and relaxation of these muscles, thereby controlling blood pressure and heart rate.

Mode of Action

N-Demethyldiltiazem works primarily by inhibiting the influx of calcium into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, leading to vasodilation (widening of blood vessels), decreased heart rate, and reduced blood pressure .

Biochemical Pathways

The formation of N-Demethyldiltiazem from diltiazem involves the cytochrome P450 (CYP) isoforms CYP3A4, CYP3A5, and CYP3A7 . These enzymes are part of the CYP450 system, which plays a significant role in drug metabolism and bioactivation. The inhibition of calcium influx by N-Demethyldiltiazem affects the calcium-dependent signaling pathways, leading to downstream effects such as reduced muscle contraction and vasodilation .

Pharmacokinetics

The disposition of diltiazem can be described using a two-compartment model with terminal half-lives of around 5.5 hours . The half-life of N-Demethyldiltiazem is similar to that of diltiazem . The drug and its metabolites are mainly excreted in urine .

Result of Action

The molecular and cellular effects of N-Demethyldiltiazem’s action primarily involve the relaxation of cardiac and vascular smooth muscles. This relaxation leads to vasodilation, decreased heart rate, and reduced blood pressure . These effects are beneficial in the management of conditions such as hypertension and angina.

Action Environment

While specific studies on how environmental factors influence the action of N-Demethyldiltiazem are limited, it is known that factors such as diet, lifestyle, and exposure to other drugs can affect the metabolism and efficacy of many drugs, including diltiazem . For instance, substances that induce or inhibit CYP3A4, CYP3A5, and CYP3A7 could potentially affect the formation of N-Demethyldiltiazem from diltiazem .

properties

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2/h4-11,19-20,22H,12-13H2,1-3H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMLDISQSWWYOT-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234221, DTXSID60873797 | |

| Record name | N-Monodemethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Desmethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85100-17-0, 86408-45-9 | |

| Record name | N-Monodemethyldiltiazem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085100170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethyldiltiazem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Monodemethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Desmethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEMETHYLDILTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF0841K5LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.